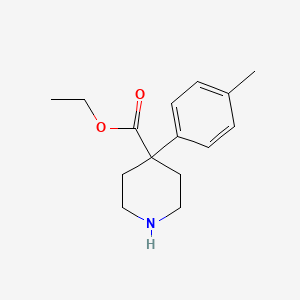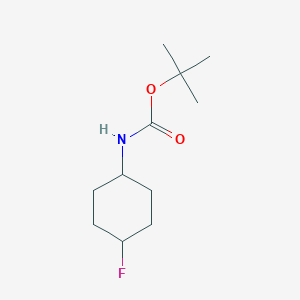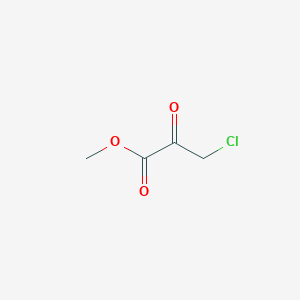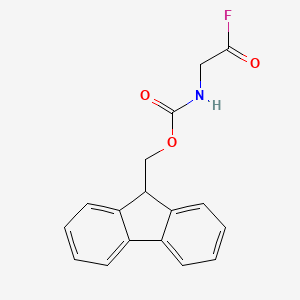
(9H-Fluoren-9-yl)methyl(2-fluoro-2-oxoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methyl(2-fluoro-2-oxoethyl)carbamate is a chemical compound with the molecular formula C17H14FNO3. It is known for its unique structure, which includes a fluorenylmethyl ester group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-fluoro-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of fluorenylmethyl chloroformate with 2-fluoro-2-oxoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-9-yl)methyl(2-fluoro-2-oxoethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(9H-Fluoren-9-yl)methyl(2-fluoro-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, (2-fluoro-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or other proteins. The fluoro group may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (2-chloro-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester
- Carbamic acid, (2-bromo-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester
- Carbamic acid, (2-iodo-2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester
Uniqueness
(9H-Fluoren-9-yl)methyl(2-fluoro-2-oxoethyl)carbamate is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
130858-91-2 |
|---|---|
Molekularformel |
C17H14FNO3 |
Molekulargewicht |
299.30 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-(2-fluoro-2-oxoethyl)carbamate |
InChI |
InChI=1S/C17H14FNO3/c18-16(20)9-19-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,19,21) |
InChI-Schlüssel |
NHFBQDMIXOCMKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
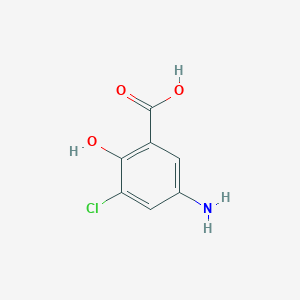
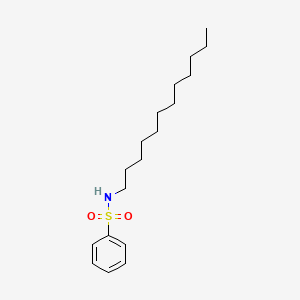
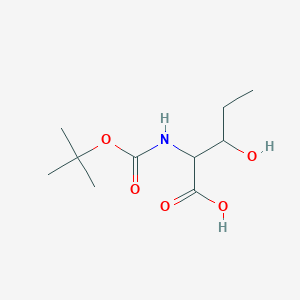
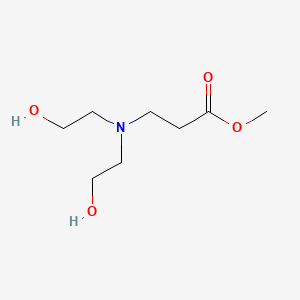
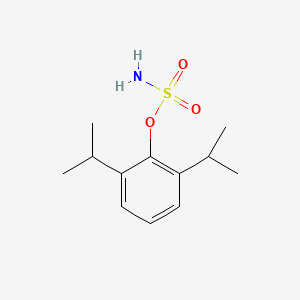
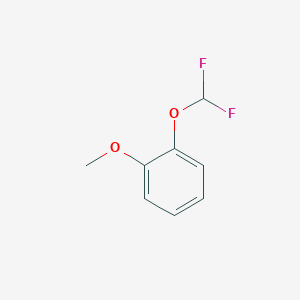
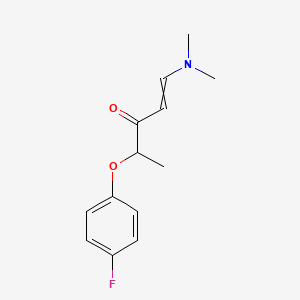
![5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrobromide](/img/structure/B8763966.png)
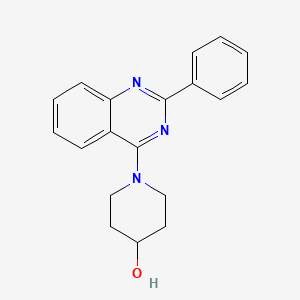
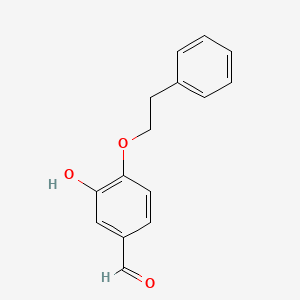
![Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide](/img/structure/B8763985.png)
